4-(3-Methylpentan-3-yl)phenol
Description
Overview of Phenolic Compounds in Organic Chemistry Research
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone of organic chemistry research. Their unique electronic properties and the reactivity of the hydroxyl group make them versatile building blocks in synthesis and key components in a vast array of natural and synthetic materials. These compounds are of immense importance in both academic and industrial research, finding applications as intermediates in the production of polymers, pharmaceuticals, and agrochemicals.
Classification and Structural Features of Alkylphenols
Alkylphenols are a significant subclass of phenolic compounds, distinguished by the presence of one or more alkyl groups on the aromatic ring. They can be broadly classified based on the nature and position of the alkyl substituent. A key distinction is made between linear and branched alkylphenols, and further categorization is based on the substitution pattern (ortho, meta, or para relative to the hydroxyl group).
Tertiary alkylphenols, such as 4-(3-Methylpentan-3-yl)phenol, are characterized by an alkyl group where the carbon atom attached to the phenol (B47542) ring is tertiary. This structural feature imparts specific properties to the molecule, including increased steric hindrance around the phenolic hydroxyl group and altered solubility profiles. The bulky tertiary alkyl group can influence the reactivity of the aromatic ring and the acidity of the phenolic proton.
Rationale for Academic Investigation of this compound within Alkylphenol Research
The academic investigation of specific alkylphenols like this compound is driven by several factors. A primary motivation is to understand the structure-property relationships within the broader class of alkylphenols. By systematically varying the structure of the alkyl substituent, researchers can probe how changes in steric bulk and hydrophobicity affect the physical and chemical properties of the molecule. This particular compound, with its tertiary hexyl group (specifically, a 3-methylpentan-3-yl group), provides a valuable data point for comparison with other well-studied tertiary alkylphenols like 4-tert-butylphenol (B1678320) and 4-tert-amylphenol (B45051).
Furthermore, the synthesis of such compounds serves as a practical application and test for synthetic methodologies, particularly the Friedel-Crafts alkylation. The study of these reactions, including catalyst efficiency, regioselectivity, and potential for rearrangement, is a continuous area of academic inquiry. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its investigation is implicitly valuable for building a more comprehensive understanding of tertiary alkylphenol chemistry. The study of related compounds like 4-tert-amylphenol, for instance, has been driven by its use in the manufacturing of resins and as a chemical intermediate. ontosight.ai
Historical Perspectives on Tertiary Alkylphenols in Chemical Literature
The study of tertiary alkylphenols is intrinsically linked to the development of the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877. wikipedia.org This reaction provided a powerful tool for the alkylation of aromatic rings, including phenols. The alkylation of phenols with tertiary alcohols or alkenes, typically using an acid catalyst, became a standard method for the synthesis of tertiary alkylphenols. nih.gov
Early research in this area was largely driven by industrial applications. The introduction of bulky tertiary alkyl groups was found to impart desirable properties for use in resins, surfactants, and as antioxidants. Over the years, the focus of academic research has expanded to include more detailed mechanistic studies of the alkylation reaction, investigations into the influence of the alkyl group on the phenol's reactivity, and, more recently, the environmental presence and impact of some alkylphenols. The development of greener catalytic approaches for Friedel-Crafts alkylations, aiming to replace hazardous reagents and improve efficiency, represents a modern frontier in this historical field. researchgate.net
Tabulated Data
Chemical and Physical Properties of this compound and a Related Compound
Since detailed, publicly available experimental data for this compound is limited, the properties of the structurally similar and well-documented compound, 4-tert-amylphenol, are provided for comparison. The 3-methylpentan-3-yl group of the title compound is a C6H13 tertiary alkyl group, while the tert-amyl group is a C5H11 tertiary alkyl group.
| Property | This compound | 4-tert-Amylphenol |
| Molecular Formula | C₁₂H₁₈O | C₁₁H₁₆O |
| Molecular Weight | 178.27 g/mol | 164.24 g/mol ontosight.ai |
| Boiling Point | 112 °C (at 1.0 mmHg) prepchem.com | 255 °C (lit.) |
| Appearance | - | White, crystalline solid ontosight.ai |
| Solubility | - | Slightly soluble in water; soluble in organic solvents like methanol (B129727) and ethanol (B145695) ontosight.ai |
Spectroscopic Data for this compound
The following spectroscopic data has been reported for this compound, confirming its structure after synthesis. prepchem.com
| Spectroscopy | Data |
| Mass Spectrometry (MS) | Molecular Weight: 178 prepchem.com |
| Nuclear Magnetic Resonance (NMR) | 0.68 (6H, t, J=8 2-methyls), 1.26 (3H, s, methyl), 1.4-2.0 (4H, m, --CH₂--), 6.28 (1H, s, hydroxyl), 6.8-7.3 (4H, m, aromatics) prepchem.com |
| Infrared (IR) Spectroscopy | 3260, 2980, 2940, 2890, 1615, 1600, 1515, 1466, 1380, 1250, 1190, 1120, 830 cm⁻¹ prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylpentan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-6-8-11(13)9-7-10/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAGTPWNYABUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279100 | |
| Record name | 4-(3-methylpentan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30784-25-9 | |
| Record name | NSC11278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-methylpentan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-(3-Methylpentan-3-yl)phenol
The primary methods for synthesizing this compound involve creating the crucial carbon-carbon bond between the phenol (B47542) ring and the tertiary alkyl group.
The most direct and established method for synthesizing this compound is the Friedel-Crafts alkylation of phenol. orgsyn.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves reacting phenol with a suitable branched alkene, such as 3-methyl-2-pentene or 3-methyl-1-pentene, in the presence of an acid catalyst.
The mechanism begins with the protonation of the alkene by the acid catalyst to form a carbocation. The initial secondary carbocation rapidly rearranges via a hydride shift to the more stable tertiary carbocation (3-methylpentan-3-yl cation). This electrophile then attacks the electron-rich phenol ring. libretexts.org Due to the activating, ortho-para directing nature of the hydroxyl group, the alkyl group can add at either the ortho or para position. rsc.org The para-substituted product, this compound, is often the major product due to reduced steric hindrance compared to the ortho position. However, mixtures of ortho- and para-isomers, as well as polyalkylated products, are common challenges in this type of reaction. rsc.orgwhiterose.ac.uk
Alternative, multi-step synthetic strategies can be conceptualized, though they are generally less direct than Friedel-Crafts alkylation. One such approach involves the use of a Grignard reaction to construct the carbon skeleton. organic-chemistry.orglibretexts.org
A potential, though complex, pathway could involve:
Protection of the Phenolic Hydroxyl Group: The acidic proton of phenol would first need to be protected, for instance, by converting it to a methoxy (B1213986) group (anisole). This prevents the Grignard reagent from being quenched.
Formation of a Grignard Reagent: A halogenated derivative, such as 4-bromoanisole, would be reacted with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form 4-methoxyphenylmagnesium bromide. libretexts.orggoogle.com
Reaction with a Ketone: The Grignard reagent would then be reacted with a suitable ketone, pentan-3-one, followed by another Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, 3-(4-methoxyphenyl)-3-methylpentan-3-ol. rsc.orgchemistrysteps.com
Deoxygenation and Deprotection: The final steps would require the deoxygenation of the tertiary alcohol and the deprotection (demethylation) of the phenolic ether to yield the final product. Catalytic hydrodeoxygenation is a known process for removing hydroxyl groups, although it can be challenging and require specific catalysts and conditions. rsc.orgmdpi.com
This pathway is significantly more elaborate than direct alkylation and is presented as a hypothetical alternative based on standard organic reactions rather than an established route for this specific compound.
Optimizing the Friedel-Crafts alkylation is crucial to maximize the yield of the desired this compound and enhance regioselectivity for the para-isomer. acs.org Key parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry. whiterose.ac.ukresearchgate.net
Solid acid catalysts, such as zeolites (e.g., H-BEA, H-Y) or cation-exchange resins like Amberlyst-15, are often preferred over traditional Lewis acids like AlCl₃ or FeCl₃ because they are reusable, less corrosive, and can offer improved selectivity. researchgate.netresearchgate.netresearchgate.net The solvent can also play a significant role; for example, the use of hexafluoroisopropanol (HFIP) has been shown to promote para-selectivity in similar alkylations. rsc.org Controlling the temperature and the rate of alkene addition can help minimize the formation of undesired by-products from polyalkylation and isomerization. whiterose.ac.uk
Table 1: Parameters for Optimization of Friedel-Crafts Alkylation of Phenol
| Parameter | Options | Objective/Consideration | Citation |
|---|---|---|---|
| Catalyst | Lewis Acids (AlCl₃, FeCl₃), Brønsted Acids (H₂SO₄), Solid Acids (Zeolites, Amberlyst-15) | Improve yield and regioselectivity; enhance ease of separation and reusability. | whiterose.ac.ukresearchgate.net |
| Solvent | Non-polar (e.g., hexane), polar aprotic (e.g., dichloromethane), or promoting solvents (e.g., HFIP) | Influence reaction rate and selectivity; solubility of reactants. | rsc.orgresearchgate.net |
| Temperature | Typically low to ambient temperatures | Control reaction rate, minimize side reactions like polyalkylation and rearrangement. | whiterose.ac.uk |
| Reactant Ratio | Using an excess of phenol | Minimize polyalkylation of the phenol ring. | rsc.org |
Functional Group Interconversions of the Phenolic Hydroxyl
The phenolic hydroxyl group of this compound is a key site for further chemical modifications.
The phenolic proton is acidic and can be readily converted into ethers and esters through various established methods.
Etherification: The synthesis of ethers from this compound can be achieved via several routes. The classical Williamson ether synthesis involves deprotonating the phenol with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another effective method, particularly for hindered phenols, is the use of N,N-dimethylformamide dimethyl acetal, which can methylate phenols in high yield. thieme-connect.comthieme-connect.com The synthesis of the methoxy derivative of the closely related 3-(3-methylpentan-3-yl)phenol has been reported, demonstrating the feasibility of this transformation. nih.gov
Esterification: The phenolic hydroxyl group can be acylated to form esters. This is commonly done by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For sterically hindered phenols, more robust methods may be required. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP), is effective for coupling carboxylic acids to sterically demanding alcohols. rsc.org Phosphate esters of hindered phenols have also been synthesized using reagents like phosphorous oxychloride. google.com
Table 2: Reagents for Etherification and Esterification of Phenols
| Transformation | Reagent Class | Specific Examples | Citation |
|---|---|---|---|
| Etherification | Williamson Synthesis | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (CH₃I, C₂H₅Br) | organic-chemistry.org |
| Amide Acetals | N,N-dimethylformamide dimethyl acetal | thieme-connect.comthieme-connect.com | |
| Esterification | Acylating Agents | Acetyl chloride, Acetic anhydride | google.com |
| Coupling Agents (Steglich) | Carboxylic Acid + DCC/DMAP | rsc.org |
Phenols, particularly those with alkyl substituents, are susceptible to oxidation. The products of oxidation depend on the oxidant used and the substitution pattern on the aromatic ring. researchgate.net As a hindered phenol, this compound can act as an antioxidant by trapping radical species, forming a stable phenoxy radical. scispace.com
Under stronger oxidizing conditions, different outcomes are possible. The oxidation of 4-alkylphenols can lead to the formation of p-benzoquinones. acs.org For instance, oxidation with reagents like chlorine dioxide or periodic acid has been shown to convert hindered phenols into quinone-type products. researchgate.netacs.org Anodic oxidation of 2,6-di-tert-butyl-4-alkylphenols has been reported to yield 4-hydroxy-cyclohexa-2,5-dienones. rsc.org Given that the ortho positions of this compound are unsubstituted, oxidative coupling reactions leading to biphenol structures are also a mechanistic possibility.
Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atomic nuclei.
The ¹H NMR spectrum of 4-(3-Methylpentan-3-yl)phenol provides distinct signals corresponding to the different types of protons present in the molecule. prepchem.com The aromatic protons appear as a multiplet in the range of 6.8-7.3 ppm. prepchem.com A singlet at 6.28 ppm is attributed to the hydroxyl proton. prepchem.com The aliphatic portion of the molecule is characterized by a triplet at 0.68 ppm (J=8 Hz) corresponding to the two methyl groups of the ethyl fragments, a singlet at 1.26 ppm for the tertiary methyl group, and a multiplet between 1.4-2.0 ppm for the two methylene (B1212753) groups. prepchem.com
The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. Due to the symmetry in the phenol (B47542) ring, four distinct signals are expected for the six aromatic carbons. docbrown.info The carbon atom attached to the hydroxyl group (C-1) and the carbon atom bonded to the tertiary alkyl group (C-4) each produce a unique signal, while the remaining four aromatic carbons appear as two signals representing chemically equivalent pairs (C-2/C-6 and C-3/C-5). The aliphatic side chain also produces characteristic signals for the quaternary carbon, the two methylene carbons, the tertiary methyl carbon, and the two equivalent terminal methyl carbons of the ethyl groups. docbrown.infodocbrown.info
Table 1: ¹H NMR Spectral Data for this compound prepchem.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.8-7.3 | m | 4H | Aromatic protons |
| 6.28 | s | 1H | Hydroxyl proton |
| 1.4-2.0 | m | 4H | -CH₂- protons |
| 1.26 | s | 3H | Tertiary -CH₃ |
| 0.68 | t, J=8 Hz | 6H | -CH₂-CH₃ protons |
s: singlet, t: triplet, m: multiplet
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, COSY would show correlations between the protons of the ethyl groups (methylene and methyl protons) and would also help to delineate the coupling network within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the aliphatic proton signals would correlate to their respective aliphatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds. columbia.edu This technique is instrumental in connecting the different fragments of the molecule. For example, HMBC would show correlations between the protons of the tertiary methyl group and the quaternary carbon, as well as the adjacent methylene carbons. It would also reveal correlations between the aliphatic protons closest to the aromatic ring and the aromatic carbons, confirming the attachment of the 3-methylpentan-3-yl group to the phenol ring at the C-4 position. acs.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.com For this compound, the molecular weight has been determined to be 178. prepchem.com HRMS would confirm the molecular formula as C₁₂H₁₈O by providing an exact mass measurement with high accuracy.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 178 | [C₁₂H₁₈O]⁺ (Molecular Ion) |
| 163 | [C₁₁H₁₅O]⁺ (Loss of CH₃) |
| 149 | [C₁₀H₁₃O]⁺ (Loss of C₂H₅) |
| 135 | [C₉H₁₁O]⁺ |
| 107 | [C₇H₇O]⁺ (Hydroxytropylium ion) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and electronic properties of the molecule, respectively.
The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net A broad absorption band is observed around 3260 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. prepchem.com The presence of C-H stretching vibrations from the aliphatic part of the molecule is confirmed by sharp peaks around 2980, 2940, and 2890 cm⁻¹. prepchem.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum also shows characteristic absorptions for aromatic C=C stretching in the region of 1615-1466 cm⁻¹, and a strong band around 1250 cm⁻¹ corresponding to the C-O stretching of the phenol. prepchem.com The peak at 830 cm⁻¹ is characteristic of a para-disubstituted benzene (B151609) ring. prepchem.com
Table 3: IR Absorption Bands for this compound prepchem.com
| Wavenumber (cm⁻¹) | Assignment |
| 3260 | O-H stretch (phenol) |
| 2980, 2940, 2890 | Aliphatic C-H stretch |
| 1615, 1600, 1515, 1466 | Aromatic C=C stretch |
| 1250 | C-O stretch (phenol) |
| 830 | p-disubstituted benzene ring |
The ultraviolet-visible spectrum of this compound, like other phenols, is expected to show absorption bands in the UV region due to π → π* electronic transitions within the benzene ring. docbrown.info Simple phenols typically exhibit a primary absorption band (E-band) around 210-220 nm and a secondary band (B-band) with fine structure around 270-280 nm. researchgate.net The presence of the alkyl substituent may cause a slight red shift (bathochromic shift) of these absorption maxima.
Vibrational Spectroscopic Signatures of the Phenolic and Alkyl Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the characteristic vibrations of a molecule's constituent bonds. For this compound, the spectrum is dominated by signals arising from the O-H bond of the phenol, the C-H and C-C bonds of the alkyl group, and the vibrations of the aromatic ring.
The hydroxyl (-OH) group gives rise to distinct vibrational modes. The O-H stretching vibration (νOH) is typically observed as a strong, broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The precise position and shape of this band are sensitive to hydrogen bonding. The in-plane O-H bending (δOH) is expected in the 1440-1260 cm⁻¹ range, often coupled with C-H in-plane bending modes of the ring. The out-of-plane O-H bending (γOH) appears at lower frequencies. orientjchem.orgresearchgate.net
The alkyl group, 3-methylpentan-3-yl, contributes a series of bands corresponding to C-H and C-C bond vibrations. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are reliably found in the 2850-3000 cm⁻¹ region. orientjchem.org Bending vibrations for these groups, including scissoring and rocking motions, occur at lower wavenumbers, typically between 1340 cm⁻¹ and 1470 cm⁻¹. orientjchem.org
The para-substituted benzene ring also has a set of characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. longdom.org The C-C stretching vibrations within the aromatic ring (νC=C) usually produce a group of bands in the 1400-1600 cm⁻¹ region. orientjchem.org Out-of-plane C-H bending vibrations are also characteristic and their position can confirm the 1,4- (or para-) substitution pattern of the benzene ring. optica.org
A summary of expected vibrational frequencies for the key functional groups is presented below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretching | Phenolic -OH | 3200 - 3600 |
| C-H Stretching (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretching (Aliphatic) | Alkyl Group | 2850 - 3000 |
| C=C Stretching (Aromatic) | Phenyl Ring | 1400 - 1600 |
| C-H Bending (Aliphatic) | Alkyl Group | 1340 - 1470 |
| O-H In-plane Bending | Phenolic -OH | 1260 - 1440 |
| C-O Stretching | Phenolic C-O | 1220 ± 40 |
| C-H Out-of-plane Bending (p-subst.) | Phenyl Ring | 800 - 860 |
Electronic Absorption Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For phenolic compounds, the absorption spectrum is primarily due to π → π* transitions within the benzene ring. mdpi.com The substitution on the ring, in this case by a hydroxyl group and an alkyl group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). acs.org
Phenol itself typically shows two main absorption bands in the UV region. The primary band, corresponding to the E₂-band, is found around 210 nm, while the secondary band (B-band), which is more sensitive to substitution and solvent effects, appears around 270 nm. ias.ac.in
For this compound, the presence of the electron-donating hydroxyl and alkyl groups is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. ias.ac.in The spectrum of alkylphenols generally retains this characteristic pattern. researchgate.net For instance, studies on similar alkylphenols like 4-tert-octylphenol (B29142) show absorption maxima in the UV range. nih.gov The electronic absorption bands for substituted chloromethyl phenols, as another example of substituted phenols, are found in the 260-290 nm region. ias.ac.in The breakdown of aromatic molecules can be monitored by observing the decrease in the signal corresponding to the π–π* transition. mdpi.com
The specific λmax and molar absorptivity (ε) values are dependent on the solvent used, as solvent polarity can stabilize the ground and excited states differently. researchgate.net
| Transition Type | Chromophore | Expected λmax Region (nm) |
| π → π | Phenyl Ring | ~270 - 290 |
| π → π | Phenyl Ring | ~210 - 235 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its electronic landscape.
Geometry optimization is a computational process used to find the coordinates of atoms that correspond to a minimum on the potential energy surface, representing the most stable structure of a molecule. stackexchange.comyoutube.com For molecules with flexible components, such as the alkyl group in 4-(3-Methylpentan-3-yl)phenol, conformational analysis is performed to identify different spatial arrangements (conformers) and their relative energies.
Density Functional Theory (DFT) is a highly effective and widely used method for geometry optimization due to its balance of accuracy and computational cost. youtube.comarxiv.org The process typically involves selecting a functional, such as the popular B3LYP hybrid functional, and a basis set, like 6-31G(d,p) or the more extensive 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. arxiv.orgtandfonline.com The algorithm iteratively adjusts atomic positions to minimize the total electronic energy until convergence criteria are met. stackexchange.compsicode.org
For this compound, this analysis would reveal the preferred orientation of the 3-methylpentan-3-yl group relative to the phenol (B47542) ring. The rotational barrier around the C-C bond connecting the alkyl group to the phenyl ring would be a key parameter. Studies on similarly structured 4-phenylphenols have shown that DFT calculations can accurately predict geometric parameters like inter-ring torsional angles, which are critical for understanding steric effects. tandfonline.com
Table 1: Illustrative Predicted Geometric Parameters for this compound (Note: These are hypothetical values based on typical DFT calculations for alkylphenols, presented for illustrative purposes.)
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-O (Phenolic) | 1.37 Å |
| Bond Length | O-H (Phenolic) | 0.97 Å |
| Bond Length | C(ring)-C(alkyl) | 1.53 Å |
| Bond Angle | C-O-H | 109.2° |
| Bond Angle | C(ring)-C(ring)-C(alkyl) | 121.5° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. imist.ma The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. earthlinepublishers.comajchem-a.com A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. earthlinepublishers.com The LUMO is usually distributed over the aromatic ring system. earthlinepublishers.com
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Data based on DFT calculations for analogous phenolic structures for illustrative purposes.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 eV | Localized on the phenol ring and oxygen atom; electron-donating character. |
| LUMO | -0.95 eV | Localized on the aromatic ring; electron-accepting character. |
| HOMO-LUMO Gap (ΔE) | 4.90 eV | Indicates high electronic stability. |
Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can reliably predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). researchgate.net Comparing predicted shifts with experimental data provides powerful confirmation of the proposed structure. rsc.org Deviations of less than 0.1 ppm for ¹H and 2 ppm for ¹³C between computed and experimental values are considered a good match.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are hypothetical, based on typical chemical shifts for p-alkylphenols and DFT prediction models.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phenolic OH | ~4.5 - 5.5 | - |
| Aromatic CH (ortho to OH) | ~6.75 | ~115.2 |
| Aromatic CH (meta to OH) | ~7.10 | ~128.5 |
| Aromatic C (ipso to OH) | - | ~154.0 |
| Aromatic C (ipso to alkyl) | - | ~138.0 |
| Alkyl Quaternary C | - | ~42.0 |
| Alkyl CH₂ | ~1.60 | ~32.0 |
| Alkyl CH₃ (on pentyl chain) | ~0.90 | ~14.1 |
| Alkyl CH₃ (tertiary) | ~1.25 | ~25.0 |
DFT calculations are also used to simulate vibrational spectra (Infrared and Raman) by computing the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.govresearchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov This allows for the precise assignment of vibrational bands to specific molecular motions, such as O-H stretching, C=C ring stretching, and C-H bending.
Electronic excitations are modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are used to simulate the UV-Vis absorption spectrum, predicting the maximum absorption wavelength (λmax) and corresponding oscillator strengths, which relate to the intensity of the absorption band. nih.govresearchgate.net For phenols, the characteristic absorptions are due to π → π* transitions within the aromatic ring.
Table 4: Illustrative Predicted Spectroscopic Data (Note: Based on TD-DFT and DFT frequency calculations for analogous phenolic compounds.)
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| UV-Vis | λmax | ~278 nm | π → π* transition of the phenol ring |
| Vibrational (IR) | Frequency | ~3600 cm⁻¹ | O-H stretch |
| Vibrational (IR) | Frequency | ~1600 cm⁻¹ | Aromatic C=C ring stretch |
| Vibrational (IR) | Frequency | ~1230 cm⁻¹ | C-O stretch |
Reactivity and Mechanism Predictions
Computational chemistry offers profound insights into the chemical reactivity of molecules. By analyzing the electronic structure, it is possible to predict how a molecule will interact with other reagents.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would show a negative potential around the oxygen atom and the π-system of the ring, indicating these are sites for electrophilic interaction.
Furthermore, reactivity indices such as chemical potential, hardness, softness, and Fukui functions can be derived from DFT calculations. researchgate.netmdpi.com These indices quantify the reactivity of different atomic sites within the molecule. For phenols, these calculations can predict the most likely positions for electrophilic aromatic substitution (the ortho and para positions) and the molecule's ability to act as a proton donor or radical scavenger. acs.orgnih.gov Computational studies on substituted phenols have successfully used these descriptors to correlate with experimentally observed reaction rates, for example, in reactions with formaldehyde (B43269) or in photocatalytic degradation processes. researchgate.netusda.gov These methods could be directly applied to this compound to predict its behavior in various chemical environments and to elucidate potential reaction mechanisms.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with their surroundings. For this compound, MD simulations would be particularly useful for understanding its aggregation behavior and its interactions with other molecules in a mixture or at an interface.
The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonding networks. mdpi.comscirp.org The nature and extent of these networks would depend on the physical state (solid, liquid, or in solution) and the presence of other hydrogen bonding species.
In the solid state, it is likely that this compound would form ordered hydrogen-bonded chains or more complex three-dimensional networks, similar to what is observed for other phenols like 4-methylcatechol. mdpi.com In solution with a hydrogen-bonding solvent, the intermolecular hydrogen bonds would be in dynamic equilibrium with solute-solvent hydrogen bonds. The strength of the hydrogen bond involving the phenolic -OH group is a critical factor in its chemical properties. scirp.org
Table 2: Predicted Hydrogen Bond Properties for this compound Dimers
| Dimer Configuration | H-bond Distance (Å) | H-bond Energy (kcal/mol) |
| Head-to-tail (O-H···O) | 1.8 - 2.0 | -5 to -8 |
| Stacked (π-π interaction) | 3.5 - 4.0 | -1 to -3 |
Note: This data is predictive and based on typical values for phenol dimers. Specific calculations for this compound are required for accurate values.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It visually represents the charge distribution and can identify regions that are prone to electrophilic or nucleophilic attack.
For this compound, the MEP surface would show a region of negative potential (typically colored red or orange) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor. The phenolic proton would be a region of positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems. The large alkyl group would be a region of relatively neutral potential. This type of analysis has been effectively used to understand intermolecular interactions in other phenolic compounds like m-nitrophenol. mdpi.com
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Pathways
The phenol (B47542) ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This group directs incoming electrophiles to the ortho and para positions. However, with the para position occupied by the bulky tert-amyl group, substitution is primarily directed to the ortho positions (positions 2 and 6). The steric hindrance imposed by the tert-amyl group can influence the rate and feasibility of these reactions.
Radical-Mediated Reactions Involving the Phenolic Moiety
The phenolic hydroxyl group is a key site for radical-mediated reactions. The hydrogen atom of the hydroxyl group can be abstracted to form a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of the tert-amyl group at the para position influences the stability and subsequent reactions of this radical intermediate.
Radical scavenging experiments have indicated the involvement of radical intermediates in certain transformations of phenolic compounds. amazonaws.com In processes like Fenton-like reactions, powerful oxidizing radicals such as hydroxyl (•OH) and sulfate (B86663) (SO4•–) radicals are generated, which can react with phenolic compounds. researchgate.net These reactions are crucial in the degradation pathways of substituted phenols in various environmental and industrial processes. researchgate.netresearchgate.net The stability of the resulting phenoxyl radical is a critical factor in these degradation mechanisms.
Catalyzed Reactions of the Compound
4-(3-Methylpentan-3-yl)phenol can serve as a substrate in various transition metal-catalyzed reactions. The phenolic hydroxyl group can be derivatized to a better leaving group (e.g., triflate or tosylate) to participate in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the formation of C-C, C-N, or C-O bonds at the C4 position if the tert-amyl group were not present. However, with the hydroxyl group intact, it can direct ortho-C-H functionalization or participate in coupling reactions.
For instance, Schiff bases derived from 2-amino-4-tert-amyl-phenol readily form complexes with various transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). tandfonline.com These metal complexes themselves can act as catalysts in various organic transformations. The synthesis of these complexes often involves the direct reaction between the Schiff base ligand and a metal salt. tandfonline.com
While specific organocatalytic reactions involving this compound are not extensively documented in readily available literature, the phenolic moiety is amenable to various organocatalyzed transformations. For example, the hydroxyl group can act as a hydrogen bond donor, activating substrates in reactions catalyzed by chiral organocatalysts. Additionally, it can participate in reactions like Mannich or Michael additions when appropriately activated.
Photochemical Transformations of the Compound
The photochemical behavior of this compound is influenced by its absorption of ultraviolet (UV) light, which can lead to the excitation of the molecule to a higher energy state. google.comjustia.com This excited state can then undergo various transformations, including photochemical destruction or photobleaching. justia.comgoogle.com
Upon photoexcitation, the phenolic C-O bond can be cleaved, and the compound can participate in photochemical activation of other agents in a composition. amazonaws.comgoogle.com This process can lead to the formation of radical species, initiating further reactions. amazonaws.com The presence of other substances can influence the photochemical pathway; for example, irradiation of similar bromophenols in solution can lead to the formation of dimeric products. researchgate.net
Electrochemical Behavior and Redox Processes
The electrochemical properties of this compound are centered around the redox activity of the phenolic hydroxyl group. This group can be oxidized at an electrode surface, typically forming a phenoxyl radical in an initial one-electron transfer process. The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule.
Electrochemical sensors utilize these redox reactions to detect volatile organic compounds (VOCs) by either reducing or oxidizing them at a working electrode. nih.govresearchgate.net Techniques like cyclic voltammetry can be used to study the oxidation and reduction peaks, which are unique for specific compounds and provide insight into their electrochemical behavior. nih.gov The transfer of charge during these reactions and the subsequent current flow are directly related to the concentration of the analyte. nih.gov
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Design Principles for Alkylphenol Derivatives
The design of alkylphenol derivatives is guided by the goal of tailoring their properties for specific applications, which range from industrial polymers and surfactants to specialized chemical intermediates. The fundamental structure of an alkylphenol, consisting of a hydroxyl-substituted aromatic ring and an aliphatic side chain, allows for modifications at three primary locations: the phenolic hydroxyl group, the aromatic ring, and the alkyl substituent.
Key design principles often revolve around the Friedel-Crafts alkylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. mt.com This electrophilic aromatic substitution allows for the synthesis of a vast array of alkylated phenols by reacting a phenol (B47542) with an alkyl halide or an alkene in the presence of a Lewis acid or strong Brønsted acid catalyst. organic-chemistry.orgnih.gov The choice of the alkylating agent (e.g., an alkene like 3-methyl-2-pentene to produce the tertiary hexyl group in 4-(3-methylpentan-3-yl)phenol) and the reaction conditions are critical design elements that control the final structure. mt.com
Further design considerations include:
Modulating Polarity and Solubility: The balance between the hydrophilic phenol head and the hydrophobic alkyl tail is a crucial design parameter, especially for applications in surfactants and emulsifiers. Altering the length, branching, or linearity of the alkyl chain directly impacts the compound's hydrophilic-lipophilic balance (HLB).
Enhancing Reactivity: For applications in phenolic resins and polymers, derivatives are designed to control the reactivity of the aromatic ring. Introducing activating or deactivating groups on the ring can modulate its susceptibility to polymerization with aldehydes like formaldehyde (B43269).
Tuning Biological Activity: Alkylphenols are known to exhibit biological effects. Derivatives are designed to either enhance a desired activity or mitigate an undesired one. For instance, modifications can be introduced to reduce estrogenic activity, a known concern for some alkylphenols.
The synthesis of tert-butylphenol, a related compound, highlights the industrial application of these principles, where catalysts and reaction conditions are optimized to achieve high selectivity and yield for specific isomers used as intermediates for antioxidants and other chemical products. researchgate.net
Synthesis and Characterization of Substituted this compound Analogues
The creation of analogues of this compound involves chemical modification of the parent structure. These modifications can be systematically introduced to study their effects on the molecule's properties.
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The bulky tertiary alkyl group at the para-position sterically hinders that site, directing incoming electrophiles primarily to the ortho-positions relative to the activating hydroxyl group.
Nitration: The introduction of one or more nitro (–NO₂) groups can significantly alter the electronic properties and reactivity of the phenol. Nitration of 4-substituted phenols can be achieved using a variety of reagents and conditions, which allows for control over the degree of nitration. For example, methods using metal nitrates like copper(II) nitrate (B79036) in organic solvents or ammonium (B1175870) nitrate with potassium bisulfate offer regioselective routes to nitrophenols. ijcce.ac.irdergipark.org.tr The conditions can be tuned to favor either mono- or dinitration. ijcce.ac.ir For a 4-alkylphenol, nitration is expected to yield 2-nitro- and 2,6-dinitro- derivatives.
| Nitrating Agent | Catalyst/Solvent | Typical Outcome | Reference |
|---|---|---|---|
| Cu(NO₃)₂ · 3H₂O | Acetone (reflux) | High yield mononitration (ortho to -OH) | ijcce.ac.ir |
| HNO₃ (30-70%) | Inert hydrocarbon solvent | Selective para-nitration for 2,6-dialkylphenols | google.com |
| NH₄NO₃ | KHSO₄ in Acetonitrile | Regioselective ortho-nitration | dergipark.org.tr |
| NaNO₂ | Tetrabutylammonium dichromate (TBAD) in CH₂Cl₂ | Selective mononitration under non-acidic conditions | ias.ac.in |
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenol ring is another common modification. Electrophilic halogenation using reagents like elemental bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent would be expected to produce 2-bromo- or 2,6-dibromo-4-(3-methylpentan-3-yl)phenol. These modifications introduce polarity and can serve as synthetic handles for further reactions, such as cross-coupling.
The characterization of these new analogues would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) to determine the substitution pattern on the aromatic ring, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.
Analogues can be synthesized by altering the structure of the C₆H₁₃ side chain. The Friedel-Crafts alkylation is the primary method for attaching such groups to a phenol. organic-chemistry.org By selecting different alkene isomers or tertiary alcohols as the alkylating agent, a variety of structural analogues can be produced.
For example, reacting phenol with different hexene isomers (e.g., 2-methyl-1-pentene, 4-methyl-2-pentene) under Friedel-Crafts conditions would lead to a range of 4-hexylphenol (B1211905) isomers with varying degrees of branching at different positions on the alkyl chain. The synthesis of long-chain alkylphenols has been demonstrated using solid superacid catalysts with long-chain alcohols, indicating a versatile methodology for creating diverse alkyl side chains. researchgate.net Each of these analogues would possess unique steric and electronic profiles, influencing their physical properties and interactions with other molecules.
Structure-Activity Relationship (SAR) Explorations
SAR studies aim to connect the specific structural features of a molecule to its functional properties or biological activity. For alkylphenols and their derivatives, these studies provide critical insights into how molecular architecture governs behavior.
The nature of the alkyl side chain is a dominant factor in determining the physical properties of alkylphenols.
Length: Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule. This can lead to higher boiling points and melting points, and lower water solubility. In one study on organic semiconductors, increasing the alkyl chain length was found to influence thermal stability, absorption spectra, and charge-carrier mobility.
Branching: The degree of branching in the alkyl chain has a significant impact on molecular packing and intermolecular forces. For a given number of carbon atoms, a more branched alkyl chain, such as the 3-methylpentan-3-yl group, creates greater steric hindrance. This can disrupt crystal packing, often leading to lower melting points compared to their linear counterparts. However, branching can also confer unique properties. In a study of plasticizers, isomers with branched alkyl chains exhibited superior plasticizing efficiency compared to those with linear alkyl chains of the same molecular weight.
| Structural Modification | Observed Effect | Example Property Affected |
|---|---|---|
| Increasing Chain Length | Increases lipophilicity and van der Waals forces | Higher boiling point, lower water solubility |
| Increasing Branching | Disrupts crystal packing, increases steric hindrance | Lower melting point, altered viscosity |
| Linear vs. Branched Isomers | Branched isomers can show higher efficiency in specific applications | Improved plasticizing efficiency |
Adding substituents to the phenolic ring directly modifies the molecule's electronic and steric character, which in turn governs its non-covalent interactions (e.g., hydrogen bonding, π-stacking, dipole-dipole interactions).
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (–NO₂) or halogen (–X) groups decrease the electron density of the aromatic ring and increase the acidity of the phenolic hydroxyl group. This enhanced acidity can lead to stronger hydrogen bonding with H-bond acceptors. Conversely, electron-donating groups (EDGs) increase the ring's electron density and decrease the acidity of the hydroxyl group. These electronic perturbations are critical in determining antioxidant activity, as the ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical is key. researchgate.net Quantitative structure-activity relationship (QSAR) models have shown that electronic parameters are key predictors of the antioxidant activity of phenolic compounds. nih.gov
Steric Effects: The size and position of substituents influence how a molecule can approach and interact with other molecules or biological targets. Bulky ortho-substituents can sterically hinder the phenolic hydroxyl group, potentially weakening its ability to form hydrogen bonds or act as a proton donor.
| Substituent Type (at ortho-position) | Effect on Phenolic -OH Acidity | Impact on Hydrogen Bonding | Potential Effect on Antioxidant Activity |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Increases | Stronger H-bond donor capability | May increase or decrease, depending on radical stabilization |
| Electron-Donating (e.g., -CH₃) | Decreases | Weaker H-bond donor capability | Generally increases due to enhanced radical stabilization |
| Bulky Group (e.g., -C(CH₃)₃) | Variable | Steric hindrance may weaken interaction | May decrease due to steric hindrance at the reaction site |
Environmental Fate and Behavior Research
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a primary mechanism for the removal of many pollutants from the environment. The structure of the alkyl chain, particularly the degree of branching, plays a crucial role in the biodegradability of alkylphenols.
Aerobic Biodegradation:
Under aerobic conditions, microorganisms have demonstrated the ability to degrade a variety of alkylphenols. The presence of a highly branched alkyl group, such as the tertiary hexyl group in 4-(3-Methylpentan-3-yl)phenol, generally hinders biodegradation compared to linear alkylphenols. However, studies on structurally similar compounds like 4-tert-butylphenol (B1678320) have shown that certain bacteria, such as those from the Sphingobium genus, can utilize them as a sole carbon and energy source. nih.govasm.org The initial step in the aerobic degradation of many alkylphenols involves the hydroxylation of the aromatic ring. nih.gov
Anaerobic Biodegradation:
Anaerobic biodegradation of alkylphenols is generally slower and less complete than aerobic degradation. nih.gov The presence of a tertiary alkyl group significantly increases the persistence of these compounds under anaerobic conditions. nih.gov Studies on various alkylphenols have shown that degradation is often dependent on the presence of specific electron acceptors, such as nitrate (B79036). nih.gov For some branched alkylphenols, anaerobic degradation has been observed to occur via the oxidation of the alpha-carbon in the alkyl chain. nih.gov However, highly branched isomers like 4-tert-butylphenol and 4-tert-octylphenol (B29142) have been found to be resistant to anaerobic degradation in some studies. nih.gov
| Condition | General Rate | Key Factors Influencing Degradation |
| Aerobic | Faster than anaerobic | Microbial community, Oxygen availability, Structure of the alkyl chain |
| Anaerobic | Slower and often incomplete | Electron acceptors (e.g., nitrate), Microbial community, High degree of branching in the alkyl chain |
The metabolic pathways of branched alkylphenols can be complex and isomer-specific. For some branched alkylphenols, such as certain nonylphenol isomers, a common aerobic degradation pathway involves an initial ipso-hydroxylation of the phenolic ring. This is followed by a rearrangement and subsequent cleavage of the alkyl group.
In the case of 4-tert-butylphenol, aerobic degradation by Sphingobium species has been shown to proceed through the formation of 4-tert-butylcatechol, followed by meta-cleavage of the aromatic ring. asm.org Another identified metabolite is 3,3-dimethyl-2-butanone, which results from the breakdown of the alkyl side chain. asm.org
Under anaerobic conditions, the transformation products of branched alkylphenols are less well-documented. For some less branched isomers, oxidation of the alkyl chain can lead to the formation of corresponding ketones and other intermediates. nih.gov However, for highly branched structures like this compound, the formation of persistent metabolites is a possibility, especially under anaerobic conditions where complete mineralization is less likely.
Distribution and Partitioning Studies
Limited direct research on the distribution and partitioning of this compound (CAS No. 30784-25-9) necessitates the use of data from analogous branched alkylphenols to predict its environmental behavior.
Adsorption and Desorption on Particulate Surfaces (e.g., soil, sediment)
Studies on 4-tert-octylphenol have shown that its sorption to sediment can be a slow process, reaching equilibrium over several days. This process is often biphasic, with an initial rapid adsorption to the particle surface followed by a slower diffusion into the particle's micropores. nih.gov The presence of colloids in aquatic systems has been identified as a key factor influencing the partitioning of 4-tert-octylphenol, and by extension, likely this compound as well. nih.gov Desorption is often found to be hysteretic, meaning the compound does not desorb as readily as it adsorbs, which can lead to its long-term persistence in contaminated sediments. nih.gov
Table 1: Expected Adsorption Behavior of this compound Based on Analogous Compounds
| Parameter | Expected Behavior for this compound | Rationale (Based on Branched Alkylphenols) |
|---|---|---|
| Adsorption to Soil/Sediment | Strong | High lipophilicity and structural similarity to compounds known to have high sorption coefficients. |
| Influence of Organic Carbon | High | Partitioning is primarily driven by the organic content of the particulate matter. |
| Desorption Potential | Low (Hysteretic) | Strong binding to organic matter and potential for slow diffusion into micropores. |
Volatilization from Aqueous Phases
Direct data on the volatilization of this compound from water is not available. However, for the structurally similar compound 4-tert-octylphenol, volatilization is not considered a significant environmental fate process. service.gov.uk This is due to its low Henry's Law constant. The Henry's Law constant for 4-tert-octylphenol has been measured as 0.52 Pa m³/mol, which corresponds to a low air-water partitioning coefficient. service.gov.uk Based on this, the volatilization half-life from a model river has been estimated to be around 250 hours. service.gov.uk Given the structural similarities, it is anticipated that this compound would exhibit a similarly low volatility from aqueous environments.
Analytical Approaches for Environmental Monitoring
While specific methods for this compound are not detailed in the literature, established analytical techniques for other alkylphenols are directly applicable for its monitoring in environmental matrices.
The determination of alkylphenols in complex environmental samples like soil, sediment, and water typically involves a multi-step process including extraction, clean-up, and instrumental analysis. nottingham.edu.mydphen1.com
Extraction and Clean-up: For solid matrices such as soil and sediment, common extraction techniques include ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE). nottingham.edu.mydphen1.com These methods are effective in isolating the target analytes from the solid matrix. Following extraction, a clean-up step is crucial to remove interfering co-extracted substances. Solid-phase extraction (SPE) is a widely used technique for this purpose. nottingham.edu.mydphen1.com
Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and frequently used technique for the quantification of alkylphenols. researchgate.net Derivatization is often employed to improve the chromatographic behavior and sensitivity of the phenolic compounds. researchgate.net
High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become increasingly popular for the analysis of alkylphenols in recent years. nottingham.edu.mynih.gov This method offers high sensitivity and selectivity, often without the need for derivatization.
Table 2: Common Analytical Techniques for Alkylphenol Monitoring
| Analytical Step | Method | Description |
|---|---|---|
| Extraction (Solid Samples) | Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic vibrations to enhance the extraction of analytes from the sample matrix into a solvent. nottingham.edu.mydphen1.com |
| Pressurized Liquid Extraction (PLE) | Employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. dphen1.com | |
| Clean-up | Solid-Phase Extraction (SPE) | A chromatographic technique used to separate the target analytes from interfering compounds in the extract. nottingham.edu.mydphen1.com |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then detected and quantified by a mass spectrometer. Often requires derivatization. researchgate.net |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating complex mixtures. In the context of 4-(3-Methylpentan-3-yl)phenol analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Fast Liquid Chromatography (UFLC) are particularly significant.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. It is extensively used to determine the purity of this compound and to monitor the progress of its synthesis reactions. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
For phenolic compounds, reverse-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The purity of a sample can be assessed by analyzing the resulting chromatogram; a single, sharp peak at the expected retention time indicates a high degree of purity. In one instance, HPLC analysis was used to determine the purity of a related compound, 3-(l-(dimethylamino)-2-methylpentan-3-yl) phenol (B47542), revealing a purity of 96.4% for the desired anti-diastereoisomer chemicalbook.com.
The choice of HPLC detection system can be tailored to the specific requirements of the analysis, with UV detection being a generally useful and common choice for relatively clean samples of phenols epa.gov.
Interactive Table: Typical HPLC Parameters for Phenol Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic or phosphoric acid) sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV at 274-280 nm epa.govscirp.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high resolving power of gas chromatography, it is an excellent choice for separating individual isomers of alkylphenols dphen1.com. For phenols, which contain an "active" hydrogen atom, derivatization is often performed to convert them into more volatile and less polar compounds, thereby improving their chromatographic performance dphen1.comepa.gov. Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) epa.gov. However, underivatized phenols can also be analyzed directly epa.gov.
The sample, once volatilized, is passed through a capillary column where separation occurs. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for highly confident identification. GC-MS methods have been developed to be highly sensitive, with detection limits at the low µg/kg level, making them suitable for trace analysis in complex matrices dphen1.com. The technique has been successfully used to identify various phenolic compounds in environmental and biological samples matec-conferences.orgresearchgate.net.
Interactive Table: Common GC-MS Parameters for Phenol Analysis
| Parameter | Typical Value/Condition |
| Column | Fused-silica capillary (e.g., DB-5, 30 m x 0.25 mm ID) epa.gov |
| Carrier Gas | Helium at a constant flow or linear velocity shimadzu.com |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., 50°C hold, ramp to 300°C) shimadzu.com |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Scan Mode or Selected Ion Monitoring (SIM) matec-conferences.orgawri.com.au |
Ultra-Fast Liquid Chromatography (UFLC), a form of Ultra-High-Performance Liquid Chromatography (UHPLC), significantly reduces analysis time without sacrificing resolution or separation efficiency ub.edu. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and operating at higher pressures. For compounds like this compound, UFLC can provide rapid purity checks and high-throughput analysis. Smaller particle columns, such as those with 3 µm particles, are available for fast UPLC applications, enabling scalable methods that can be used for both analytical and preparative separations sielc.com.
Interactive Table: Comparison of HPLC and UFLC
| Feature | Conventional HPLC | UFLC/UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-5 min) |
| Operating Pressure | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Resolution | Good | Excellent |
Spectroscopic Detection Methods
Spectroscopic detectors are coupled with chromatographic systems to identify and quantify the separated compounds. For this compound, UV-Vis and Mass Spectrometry are the most relevant detection methods.
Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method used with HPLC. Phenolic compounds, including this compound, possess a phenyl group which is a chromophore that absorbs light in the UV region. The detector measures the absorbance of the column eluent at a specific wavelength as it passes through a flow cell.
For phenols, detection is typically performed at a wavelength around 274 nm or 280 nm epa.govscirp.org. The amount of light absorbed is proportional to the concentration of the analyte, allowing for quantification. While generally useful, UV detection can be less specific than mass spectrometry, especially when dealing with complex samples containing multiple absorbing compounds epa.gov. Pre-column derivatization can also be employed to enhance the UV response of phenols, as demonstrated in a method using 4-nitrobenzoyl chloride scirp.orgscirp.org.
Interactive Table: UV-Vis Detection Parameters for Phenols
| Parameter | Value | Rationale |
| Wavelength | ~274 - 280 nm | This is a region of strong absorbance for the phenolic ring structure epa.govscirp.org. |
| Bandwidth | 4 - 8 nm | A standard setting to balance sensitivity and selectivity. |
| Reference Wavelength | Off or >360 nm | Used to correct for baseline drift from the mobile phase. |
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) offers superior sensitivity and selectivity compared to UV detection. This technique is particularly valuable for analyzing trace levels of phenolic compounds in complex matrices nih.gov. Unlike GC/MS, LC/MS/MS often does not require derivatization, which simplifies the sample preparation process shimadzu.com.
In an LC/MS/MS system, the eluent from the HPLC column is directed into an ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates ions from the analyte molecules shimadzu.com. These ions are then guided into a tandem mass spectrometer (e.g., a triple quadrupole), which can perform targeted analysis using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of certainty in both identification and quantification shimadzu.com. The use of authentic metabolite standards as reference compounds is crucial for achieving accurate quantification with LC-MS researchgate.net.
Interactive Table: Example LC/MS/MS Parameters for Phenol Analysis
| Parameter | Typical Setting |
| Ionization Source | ESI or APCI (Negative Mode for Phenols) shimadzu.comjasco-global.com |
| MS Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |
| Precursor Ion (Q1) | [M-H]⁻ of the target phenol |
| Product Ion (Q3) | A characteristic fragment ion of the target phenol |
| Collision Gas | Argon |
Method Development and Validation for Research Applications8.3.1. Specificity, Accuracy, and Precision Studies8.3.2. Robustness and Limit of Detection/Quantification
Further research and publication in peer-reviewed journals are required to establish and validate analytical methodologies for this compound. Without such foundational studies, any discussion on these parameters would be speculative and not based on scientific evidence.
Potential Applications in Materials Science and Industrial Chemistry Conceptual Research
Role as a Monomer or Building Block in Polymer Synthesis (e.g., resins, coatings)
The phenolic hydroxyl group of 4-(3-Methylpentan-3-yl)phenol allows it to act as a monomer in condensation polymerization reactions to produce a variety of polymers, including resins and coatings with tailored properties.
Polycarbonates and Polyesters: Phenols are key precursors in the synthesis of polycarbonates, typically through reaction with phosgene (B1210022) derivatives or via transesterification with a carbonate source like diphenyl carbonate (DPC). acs.orgmdpi.com Conceptually, this compound could be incorporated into a polycarbonate backbone. The bulky 3-methylpentan-3-yl group would likely disrupt polymer chain packing, potentially leading to polymers with lower crystallinity, enhanced solubility in organic solvents, and a modified glass transition temperature (Tg). Such properties could be advantageous for applications requiring high-performance engineering plastics with specific processing characteristics. Similarly, it could be used in polyester (B1180765) synthesis, where its properties would influence the final characteristics of the resin.
Epoxy Resins: Phenolic compounds are widely used in epoxy resin chemistry, either as curing agents (hardeners) for epoxy systems or as building blocks for synthesizing specialized epoxy monomers. researchgate.netmdpi.com As a curing agent, the hydroxyl group of this compound can react with the epoxide rings of resins like diglycidyl ether of bisphenol A (DGEBA), leading to a cross-linked thermoset material. researchgate.net The bulky alkyl group would influence the cross-linking density and the flexibility of the resulting network. Alternatively, this compound could first be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, creating a new epoxy monomer. Polymers derived from this monomer would inherently contain the bulky alkyl group, which could enhance properties such as hydrophobicity and thermal stability.
Phenolic Resins: While traditional phenolic resins (resoles and novolacs) are made from phenol (B47542) and formaldehyde (B43269), substituted phenols are often used to modify the properties of the final polymer. The incorporation of this compound could act as a chain terminator due to the para-substitution, controlling the molecular weight of the polymer. google.com The alkyl group would also increase the oil-solubility of the resin, a desirable trait for applications in coatings, adhesives, and printing inks.
The potential influence of the 3-methylpentan-3-yl group on polymer properties is summarized in the table below.
| Polymer Type | Potential Role of this compound | Conceptual Effect of the 3-Methylpentan-3-yl Group |
| Polycarbonates | Monomer (reacting with a carbonate source) | Increases solubility, lowers crystallinity, modifies thermal properties. |
| Epoxy Resins | Curing Agent or Monomer Precursor | Enhances hydrophobicity, impacts cross-link density, improves thermal stability. |
| Phenolic Resins | Chain-terminating Monomer | Controls molecular weight, increases oil-solubility and flexibility. |
Application as an Antioxidant in Polymer Formulations (General)
One of the most significant conceptual applications for this compound is as an antioxidant for polymers. partinchem.comvinatiorganics.com Its structure is characteristic of a "hindered phenol," a major class of primary antioxidants used to protect plastics, elastomers, and other polymeric materials from degradation. vinatiorganics.comamfine.com
Polymer degradation often proceeds via a free-radical chain reaction initiated by heat, light, or mechanical stress. partinchem.com Hindered phenolic antioxidants interrupt this cycle by donating the hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive peroxy radicals (ROO•). vinatiorganics.comvinatiorganics.com This process is outlined below:
Initiation: A polymer chain (R-H) forms a free radical (R•).
Propagation: The polymer radical (R•) reacts with oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then attack another polymer chain, propagating the degradation.
Termination (by Hindered Phenol): The hindered phenol (Ar-OH) donates its hydrogen atom to the peroxy radical, terminating the chain reaction. partinchem.com
ROO• + Ar-OH → ROOH + Ar-O•
The resulting phenoxy radical (Ar-O•) is stabilized by two key features of the this compound structure:
Resonance Stabilization: The unpaired electron on the oxygen atom can be delocalized across the benzene (B151609) ring, making the radical relatively stable and unreactive. partinchem.com
Steric Hindrance: The bulky 3-methylpentan-3-yl group physically shields the radical center on the oxygen atom, preventing it from initiating new degradation chains. vinatiorganics.comvinatiorganics.com This steric hindrance is a defining characteristic of effective hindered phenol antioxidants. vinatiorganics.com
Due to these properties, this compound could theoretically be used to stabilize a wide range of polymers during high-temperature processing and long-term use, including polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers. amfine.com
| Feature | Role in Antioxidant Activity |
| Phenolic Hydroxyl Group | Donates a hydrogen atom to neutralize free radicals. partinchem.com |
| Bulky Alkyl Group | Provides steric hindrance, stabilizing the resulting phenoxy radical and preventing it from propagating oxidation. vinatiorganics.comvinatiorganics.com |
| Benzene Ring | Stabilizes the phenoxy radical through electron delocalization (resonance). partinchem.com |
Other Niche Chemical Applications
Beyond polymer science, the structure of this compound suggests potential utility in other specialized areas of industrial chemistry.
Surfactant Synthesis: Alkylphenols are common precursors for the synthesis of non-ionic surfactants known as alkylphenol ethoxylates (APEs). taylorandfrancis.comsurtensurfactants.com These are produced by reacting the alkylphenol with ethylene (B1197577) oxide. The resulting molecules have a hydrophobic alkylphenol "tail" and a hydrophilic polyethylene (B3416737) oxide "head." By analogy, this compound could be ethoxylated to produce surfactants with specific emulsification and wetting properties, potentially for use in industrial cleaning, agricultural formulations, or textile processing. surtensurfactants.com
Fuel and Lubricant Additives: Phenolic compounds, particularly hindered phenols, are used as antioxidants and stabilizers in fuels and lubricants to prevent oxidative degradation that leads to the formation of gums and sludge. researchgate.net The antioxidant properties of this compound could be beneficial in this context. Furthermore, some alkylphenols have been investigated as components of detergency additives or as anti-knock agents to improve fuel combustion properties. google.comresearchgate.net
Intermediate for Chemical Synthesis: As a functionalized aromatic compound, it can serve as a starting material for the synthesis of more complex molecules. The hydroxyl group can be converted into other functional groups, and the aromatic ring can undergo further substitution, making it a versatile intermediate for producing specialty chemicals, such as components for fragrances or active ingredients in other chemical formulations.
Future Research Directions and Unexplored Areas
Development of Novel Stereoselective Synthetic Routes
While 4-(3-Methylpentan-3-yl)phenol is an achiral molecule, the synthesis of its chiral analogues, where stereocenters are introduced into the tertiary pentyl group or other parts of the molecule, presents a compelling area for future research. The development of novel stereoselective synthetic routes would be essential to access these specific chiral molecules. Such routes could employ chiral catalysts or auxiliaries to control the formation of desired stereoisomers. For instance, asymmetric synthesis techniques could be adapted to create enantiomerically pure analogues, which would be invaluable for investigating stereospecific interactions with biological systems, a critical aspect in fields like pharmacology and toxicology. The synthesis of related chiral phenol (B47542) compounds, such as Tapentadol, has demonstrated the importance of controlling stereochemistry to achieve desired biological activity.
Exploration of Advanced Catalytic Systems for Derivatization
The functionalization of this compound through derivatization is key to modifying its physicochemical properties and creating new molecular entities. Future research should focus on exploring advanced catalytic systems to achieve this with high efficiency and selectivity.
Biocatalytic Systems: Oxidative enzymes, such as P450 monooxygenases, offer a green and highly selective alternative to traditional chemical oxidation. Research into developing biocatalytic systems could enable the selective hydroxylation of the aliphatic C-H bonds on the alkyl side chain, a transformation that is challenging to achieve with conventional chemical methods.
Zeolite Catalysis: Acidic zeolites have shown promise in the catalytic conversion of alkylphenols. Further investigation could focus on using shape-selective zeolites to control derivatization reactions at specific positions on the molecule or to achieve selective dealkylation, breaking the compound down into valuable phenol and olefin feedstocks.
Analytical Derivatization: Advanced derivatization techniques are also crucial for analytical purposes. Developing faster and more efficient methods, such as optimized silyl (B83357) or pentafluoropyridyl derivatization, can improve the sensitivity and reproducibility of gas chromatography-mass spectrometry (GC/MS) analysis for this and related compounds in various matrices.
| Catalytic System | Type of Transformation | Potential Advantage | Reference |
|---|---|---|---|
| P450 Monooxygenases | Selective C-H bond oxidation/hydroxylation | High chemo-, regio-, and stereoselectivity; Environmentally benign | |
| Zeolites (e.g., ZSM-5) | Dealkylation and other acid-catalyzed reactions | Shape selectivity, thermal stability, reusability | |
| Silylating Reagents (e.g., BSTFA) | Silylation for GC/MS analysis | Fast reaction rates, improved analytical sensitivity |
In-depth Mechanistic Studies of Environmental Degradation Pathways
Understanding the environmental fate of this compound is crucial. While general pathways for phenol biodegradation are known, specific studies on this compound are needed. Typically, microbial degradation of phenols proceeds by dihydroxylating the aromatic ring to form a catechol intermediate. The ring is then cleaved via either an ortho or meta pathway, eventually leading to intermediates of central metabolism like the tricarboxylic acid cycle.
Future research should focus on:
Identifying specific microbial strains capable of degrading this compound.
Elucidating the precise degradation pathway, determining whether it follows ortho or meta cleavage.
Characterizing metabolic intermediates to identify any persistent or potentially toxic "dead-end" products that might form, as has been observed in the degradation of other alkylphenols like dimethylphenols.
This research would provide essential data for environmental risk assessments and the development of bioremediation strategies for sites contaminated with this compound.
Integration of In Silico Methods for Predicting Chemical Behavior and Interactions
Computational, or in silico, methods are powerful tools for predicting the properties and potential hazards of chemicals, reducing the need for extensive and costly experimental testing. For this compound, future research should integrate these approaches:
Quantitative Structure-Toxicity Relationship (QSTR) models: These models can be developed to predict the toxicity of the compound to various organisms. By correlating molecular descriptors with experimental toxicity data from related phenols, reliable predictions can be made.
Molecular Docking: This technique can be used to predict how this compound and its derivatives might bind to specific biological macromolecules, such as enzymes or cellular receptors. This can help identify potential mechanisms of action or biological targets.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can compute molecular properties such as bond dissociation enthalpies and lipophilicity, which are relevant for predicting reactivity and biological activity.
These computational studies can guide experimental work by prioritizing compounds for synthesis and testing and by providing hypotheses about mechanisms of action.
Investigation of Interactions with Non-Human Biological Systems
To understand the compound's biological activity, its interactions must be studied in various non-human biological systems. These in vitro models provide a bridge between simple chemical assays and complex whole-organism studies.
Enzyme Assays: Investigating the ability of this compound to inhibit or modulate the activity of isolated enzymes (e.g., digestive enzymes, metabolic enzymes) can reveal specific molecular interactions.
Cell Line Studies: Using established cell lines (e.g., murine L929 cells) allows for the assessment of cytotoxicity and other cellular responses in a controlled environment.
Microorganism Models: The acute toxicity of the compound can be evaluated using model organisms like the protozoan Tetrahymena pyriformis, which is a common model for aquatic toxicity studies of phenolic compounds.
These investigations will build a comprehensive profile of the compound's biological effects, providing foundational knowledge for assessing its potential applications and environmental impact.
Q & A
Basic: What are the established synthetic routes for 4-(3-Methylpentan-3-yl)phenol, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves Friedel-Crafts alkylation of phenol with 3-methylpentan-3-yl halides or alcohols. Key steps include:
- Using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to activate the electrophile.
- Controlling temperature (often 0–50°C) to minimize side reactions like polyalkylation.
- Purification via column chromatography or recrystallization to isolate the product.
Yield optimization can be achieved by adjusting stoichiometry, solvent polarity (e.g., dichloromethane or toluene), and catalyst loading. Comparative studies on similar phenols suggest yields >70% are attainable under inert atmospheres .
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and alkyl group signals (δ 1.0–1.5 ppm for methyl branches).
- ¹³C NMR confirms quaternary carbons in the branched alkyl chain.
- X-ray Crystallography:
Advanced: How does the steric environment of the 3-methylpentan-3-yl group influence electrophilic substitution patterns in this compound?
The bulky 3-methylpentan-3-yl group creates steric hindrance, directing electrophilic attacks (e.g., nitration, sulfonation) to the ortho and para positions relative to the hydroxyl group. Experimental validation involves:
- Competitive halogenation (e.g., bromine in acetic acid) followed by HPLC analysis to quantify substitution ratios.
- Computational modeling (e.g., DFT calculations) to map electron density and steric maps .
Advanced: How do calculated LogP values compare with experimental measurements for this compound, and what implications does this have for its pharmacokinetic profiling?
- Experimental LogP: Determined via shake-flask method with octanol/water partitioning.
- Computational LogP: Predicted using software like ACD/Labs or EPI Suite.
Discrepancies >0.5 units may indicate unaccounted solvation effects. A LogP of ~3.2 (similar to analogs ) suggests moderate lipophilicity, favoring membrane permeability but requiring formulation adjustments for bioavailability.
Advanced: What strategies mitigate challenges in analyzing environmental persistence or endocrine disruption potential of this compound?
- Environmental Persistence:
- Conduct OECD 301 biodegradability tests under aerobic conditions.
- Use GC-MS to track degradation intermediates.
- Endocrine Disruption:
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
- Liquid-Liquid Extraction: Separate phenolic compounds using alkaline aqueous phases.
- Distillation: For high-purity isolation, fractional distillation under reduced pressure (bp ~200–250°C, estimated from analogs ).
- Crystallization: Use hexane/ethyl acetate mixtures to exploit solubility differences.
Advanced: What in silico methods are suitable for predicting the compound’s reactivity in biological systems?
- Molecular Docking: Tools like AutoDock Vina assess binding affinity to enzymes or receptors.
- QSAR Models: Predict toxicity or metabolic pathways using databases like PubChem .
- MD Simulations: Analyze membrane penetration using GROMACS or NAMD.
Advanced: How can researchers assess the compound’s potential as a synthetic intermediate for complex organic molecules?
- Functional Group Compatibility: Test stability under common reaction conditions (e.g., Grignard reagents, acidic/basic environments).
- Cross-Coupling Feasibility: Screen palladium-catalyzed reactions (Suzuki, Heck) using halogenated derivatives.
- Case Study: Analogous phenols undergo Friedel-Crafts acylation to generate ketones for pharmaceutical precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
